molecular formula C16H18N4O2 B11099274 Benzamide, N,N'-1,2-ethanediylbis[2-amino- CAS No. 68864-40-4

Benzamide, N,N'-1,2-ethanediylbis[2-amino-

Cat. No.: B11099274
CAS No.: 68864-40-4
M. Wt: 298.34 g/mol
InChI Key: WCJXITVFAPNSLM-UHFFFAOYSA-N
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Description

Benzamide, N,N’-1,2-ethanediylbis[2-amino-]: is a chemical compound with the molecular formula C₁₆H₁₆N₂O₂. It is a type of benzamide derivative, which is known for its various applications in medicinal chemistry and industrial processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzamide, N,N’-1,2-ethanediylbis[2-amino-] typically involves the reaction of benzoyl chloride with ethylenediamine under controlled conditions. The reaction is carried out in the presence of a base such as sodium hydroxide to neutralize the hydrochloric acid formed during the reaction. The product is then purified using recrystallization techniques .

Industrial Production Methods: On an industrial scale, the production of Benzamide, N,N’-1,2-ethanediylbis[2-amino-] involves similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The process may include additional steps such as solvent extraction and distillation to remove impurities .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: Benzamide, N,N’-1,2-ethanediylbis[2-amino-] is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and is used in the development of new chemical reactions .

Biology: In biological research, this compound is used to study enzyme interactions and protein binding. It is also used in the development of biochemical assays .

Medicine: Benzamide derivatives, including Benzamide, N,N’-1,2-ethanediylbis[2-amino-], are investigated for their potential therapeutic properties. They are studied for their anti-inflammatory, analgesic, and anticancer activities .

Industry: In the industrial sector, this compound is used in the production of polymers, resins, and other materials. It is also used as an intermediate in the manufacture of dyes and pigments .

Mechanism of Action

The mechanism of action of Benzamide, N,N’-1,2-ethanediylbis[2-amino-] involves its interaction with specific molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity or altering their function. This interaction can lead to various biological effects, including anti-inflammatory and anticancer activities .

Comparison with Similar Compounds

Uniqueness: Benzamide, N,N’-1,2-ethanediylbis[2-amino-] is unique due to its specific amino substituents, which confer distinct chemical reactivity and biological activity. Its ability to participate in various chemical reactions and its potential therapeutic properties make it a valuable compound in scientific research and industrial applications .

Properties

CAS No.

68864-40-4

Molecular Formula

C16H18N4O2

Molecular Weight

298.34 g/mol

IUPAC Name

2-amino-N-[2-[(2-aminobenzoyl)amino]ethyl]benzamide

InChI

InChI=1S/C16H18N4O2/c17-13-7-3-1-5-11(13)15(21)19-9-10-20-16(22)12-6-2-4-8-14(12)18/h1-8H,9-10,17-18H2,(H,19,21)(H,20,22)

InChI Key

WCJXITVFAPNSLM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCCNC(=O)C2=CC=CC=C2N)N

Origin of Product

United States

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